molecular formula C12H16N2O5 B2475341 4-(4,5-Dimethoxy-2-nitrophenyl)morpholine CAS No. 30058-27-6

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine

Cat. No. B2475341
CAS RN: 30058-27-6
M. Wt: 268.269
InChI Key: WPVPJTLULWULMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4,5-Dimethoxy-2-nitrophenyl)morpholine” is a chemical compound with the molecular formula C12H16N2O5 . It is related to other compounds such as “4-(2,5-Diethoxy-4-nitrophenyl)morpholine” which has a molecular formula of C14H20N2O5 .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a morpholine ring attached to a nitrophenyl group, which in turn is substituted with two methoxy groups . The exact 3D structure would require more specific data or computational modeling to determine.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a predicted boiling point of 458.5±45.0 °C and a predicted density of 1.261±0.06 g/cm3 . The compound has a molecular weight of 268.27 .

Scientific Research Applications

Novel Fluorescent Probes

4-(4,5-Dimethoxy-2-nitrophenyl)morpholine derivatives have been explored for their potential as fluorescent probes. For instance, a study developed a novel off-on fluorescent probe using a 4-nitroimidazole moiety and two morpholine groups. This probe, designed for selective detection of hypoxia or nitroreductase (NTR), displayed high selectivity, “Turn-On” fluorescence response, no cytotoxicity, large Stokes’ shift, and dual emission, proving useful in imaging the hypoxic status of tumor cells like HeLa cells (Feng et al., 2016).

Pharmaceutical Synthesis

In the pharmaceutical industry, compounds related to this compound are utilized as intermediates. For example, the synthesis of rivaroxaban, an anticoagulant agent, involves key components such as 4-(4-aminophenyl)-3-morpholinone. This process demonstrates an efficient and high-yielding pathway for producing rivaroxaban (Mali et al., 2015).

Molecular Crystal Studies

Research into the molecular crystal structures of this compound derivatives has been conducted, enhancing the understanding of their chemical properties. A study synthesized a novel compound via a three-component one-pot synthesis and analyzed its crystal structure using X-ray diffraction, providing insights into its chemical characteristics (Maru & Shah, 2013).

Thermal Behaviour in Synthesis

The thermal behavior of related morpholine compounds during synthesis processes has been studied to understand their stability and reactivity. For instance, a study on the thermal rearrangement of triazoles containing a morpholine group revealed insights into the synthesis of 2-alkylquinoxalines, contributing to the understanding of reaction mechanisms (Battistini, Erba, & Pocar, 1993).

properties

IUPAC Name

4-(4,5-dimethoxy-2-nitrophenyl)morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5/c1-17-11-7-9(13-3-5-19-6-4-13)10(14(15)16)8-12(11)18-2/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVPJTLULWULMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N2CCOCC2)[N+](=O)[O-])OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.